molecular formula C18H27N5O3 B4521058 1-{[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide

1-{[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide

Cat. No.: B4521058
M. Wt: 361.4 g/mol
InChI Key: LQSPBEHSAZZXBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyridazine ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide involves multiple steps, starting with the preparation of the piperidine and pyridazine intermediates. The key steps include:

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-{[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyridazine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols.

Scientific Research Applications

1-{[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-{[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide is unique due to its combination of piperidine and pyridazine rings, along with the acetyl and carboxamide groups. This structure provides a distinct set of chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-[2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl]acetyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O3/c1-13-4-8-21(9-5-13)15-2-3-16(24)23(20-15)12-17(25)22-10-6-14(7-11-22)18(19)26/h2-3,13-14H,4-12H2,1H3,(H2,19,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSPBEHSAZZXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN(C(=O)C=C2)CC(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-{[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide
Reactant of Route 3
1-{[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
1-{[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
1-{[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide
Reactant of Route 6
1-{[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.